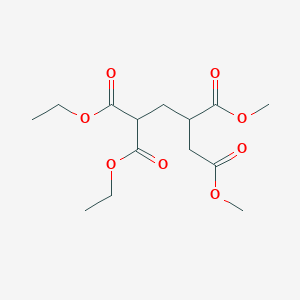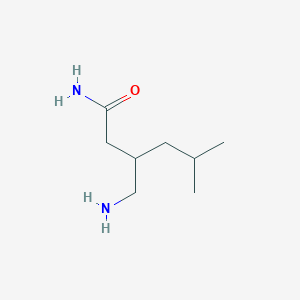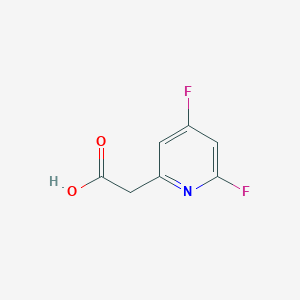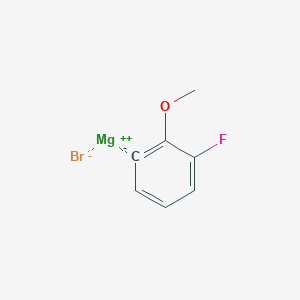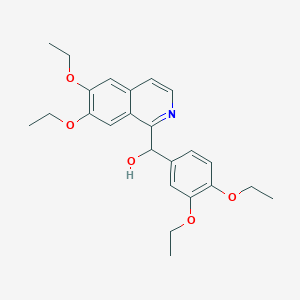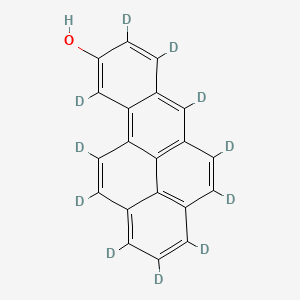
9-Hydroxy Benzopyrene-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy Benzopyrene-d11 is a deuterated analogue of 9-Hydroxy Benzopyrene, a metabolite of Benzopyrene. Benzopyrene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The deuterated form, this compound, is used in scientific research to study the metabolic pathways and toxicological effects of Benzopyrene due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy Benzopyrene-d11 involves the deuteration of 9-Hydroxy Benzopyrene. This process typically includes the introduction of deuterium atoms into the molecular structure of 9-Hydroxy Benzopyrene. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy Benzopyrene-d11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the formation of different metabolites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of Benzopyrene, which are crucial for understanding the compound’s metabolic and toxicological effects.
Applications De Recherche Scientifique
9-Hydroxy Benzopyrene-d11 is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Benzopyrene metabolites.
Biology: Employed in studies to understand the metabolic pathways and the biological effects of Benzopyrene in living organisms.
Medicine: Utilized in toxicological studies to investigate the carcinogenic properties of Benzopyrene and its metabolites.
Industry: Applied in environmental monitoring to detect and quantify PAHs in various samples, including air, water, and soil.
Mécanisme D'action
The mechanism of action of 9-Hydroxy Benzopyrene-d11 involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This activation results in the production of enzymes such as cytochrome P450, which metabolize Benzopyrene into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy Benzopyrene-d11
- Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)
- Benzo[e]pyrene
Uniqueness
9-Hydroxy Benzopyrene-d11 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Its deuterated form provides a distinct advantage in mass spectrometry, enabling researchers to differentiate it from non-deuterated compounds and study its metabolic fate accurately.
Propriétés
Formule moléculaire |
C20H12O |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8,10,11,12-undecadeuteriobenzo[a]pyren-9-ol |
InChI |
InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
Clé InChI |
OBBBXCAFTKLFGZ-LFFOKYCESA-N |
SMILES isomérique |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C5C(=C(C(=C(C5=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


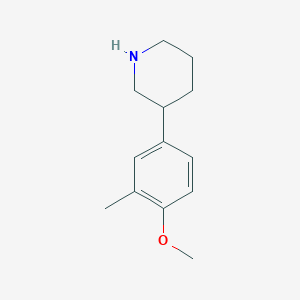
![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)
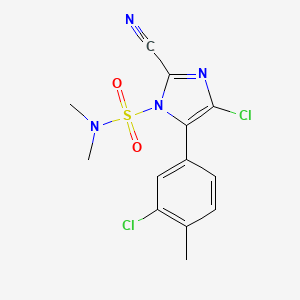
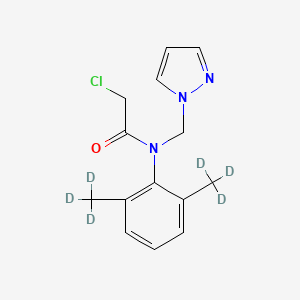
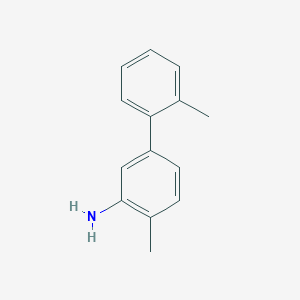
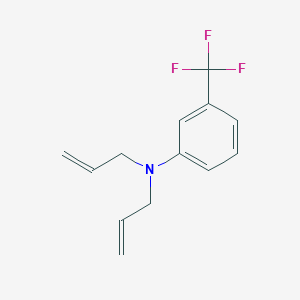
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
